molecular formula C4H3NaO3S2 B13741941 2-Thiophenesulfonic acid, sodium salt CAS No. 3969-53-7

2-Thiophenesulfonic acid, sodium salt

Cat. No.: B13741941
CAS No.: 3969-53-7
M. Wt: 186.2 g/mol
InChI Key: KDYDJCSCGCIOKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenesulfonic acid, sodium salt is an organic compound with the molecular formula C4H5NaO4S2. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenesulfonic acid, sodium salt typically involves the sulfonation of thiophene. One common method is the reaction of thiophene with sulfur trioxide (SO3) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt . Another method involves the use of chlorosulfonic acid (ClSO3H) as the sulfonating agent, which reacts with thiophene to produce 2-Thiophenesulfonic acid, which is then neutralized with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs continuous sulfonation processes, where thiophene is continuously fed into a reactor containing sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt .

Chemical Reactions Analysis

Types of Reactions: 2-Thiophenesulfonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated thiophene derivatives, while oxidation can produce sulfone or sulfoxide derivatives .

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonic acid, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

    Thiophene-2-sulfonic acid: Similar to 2-Thiophenesulfonic acid, sodium salt, but without the sodium ion.

    Thiophene-3-sulfonic acid, sodium salt: A positional isomer with the sulfonic acid group at the 3-position instead of the 2-position.

    Benzene sulfonic acid, sodium salt: A related compound with a benzene ring instead of a thiophene ring.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the sulfonic acid group, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of various functional materials and bioactive compounds .

Properties

IUPAC Name

sodium;thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S2.Na/c5-9(6,7)4-2-1-3-8-4;/h1-3H,(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYDJCSCGCIOKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NaO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192777
Record name 2-Thiophenesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3969-53-7
Record name 2-Thiophenesulfonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003969537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenesulfonic acid, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.